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Compound of Interest

Compound Name: AZ505

Cat. No.: B519963

Introduction

Peritoneal fibrosis is a significant complication of long-term peritoneal dialysis (PD),
characterized by the excessive deposition of extracellular matrix (ECM) proteins, inflammation,
and angiogenesis in the peritoneal membrane. This process leads to ultrafiltration failure,
forcing patients to switch to hemodialysis. Recent research has identified the methyltransferase
SMYD2 (SET and MYND domain containing 2) as a key player in the progression of tissue
fibrosis. AZ505, a highly selective, substrate-competitive inhibitor of SMYD2, has demonstrated
potent anti-fibrotic effects in a mouse model of peritoneal fibrosis. These notes provide detailed
protocols and data on the application of AZ505 for researchers investigating novel therapeutics
for peritoneal fibrosis.[1]

Mechanism of Action

AZ505 exerts its protective effects against peritoneal fibrosis through a multi-faceted
mechanism centered on the inhibition of SMYD2. By blocking the methyltransferase activity of
SMYD2, AZ505 prevents the methylation of histone and non-histone proteins involved in
fibrotic pathways. The primary mechanisms include:

« Inhibition of Epithelial-to-Mesenchymal Transition (EMT): AZ505 suppresses the
transformation of peritoneal mesothelial cells into myofibroblasts, a critical step in fibrosis. It
achieves this by restoring the expression of the epithelial marker E-cadherin while
decreasing mesenchymal markers like a-smooth muscle antigen (a-SMA) and Vimentin. This
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is accompanied by the suppression of key EMT-inducing transcription factors, Snail and
Twist.[1]

o Suppression of Inflammation and Angiogenesis: The inhibitor significantly reduces the
infiltration of CD68-positive macrophages, indicating a potent anti-inflammatory effect.
Furthermore, it downregulates the expression of CD31, a marker for angiogenesis, thereby
preventing the formation of new blood vessels that contributes to fibrotic tissue remodeling.

[1]

e Modulation of the PTEN/AKT Signaling Pathway: AZ505 inhibits the phosphorylation of AKT
and increases the expression of the phosphatase and tensin homolog (PTEN). The
activation of PTEN is crucial for counteracting pro-fibrotic signaling pathways.[1]

o Reduction of Extracellular Matrix (ECM) Deposition: By targeting the upstream drivers of
fibrosis, AZ505 effectively reduces the expression and deposition of key ECM components,
including Collagen | and Fibronectin, leading to a significant attenuation of peritoneal
thickening.[1]

Signaling Pathway of AZ505 in Peritoneal Fibrosis

Cellular Mechanisms

Peritoneal Injury (e.g, Chlorhexidine Gluconate)

Pathological Outcome
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Caption: AZ505 inhibits SMYD2, restoring PTEN expression and reducing AKT
phosphorylation.

Experimental Protocols

1. Chlorhexidine Gluconate (CG)-Induced Peritoneal Fibrosis Mouse Model

This protocol describes the establishment of a reproducible peritoneal fibrosis model in mice,
which mimics key aspects of fibrosis seen in PD patients.[1][2]

e Animals: Male C57/BL6 mice, weighing 24-28 g.[1]

« Reagents:

o

Chlorhexidine gluconate (CG)

0.9% Saline

o

[¢]

Dimethyl sulfoxide (DMSO)

[¢]

AZ505
e Procedure:
o Prepare a 0.1% CG solution by dissolving it in 0.9% saline.[1]
o Divide mice into four groups: Sham, Sham + AZ505, CG, and CG + AZ505.[1]

o CG Induction: For the CG and CG + AZ505 groups, administer an intraperitoneal (IP)
injection of the 0.1% CG solution every other day for 21 days.[1]

o Control: For the Sham and Sham + AZ505 groups, inject an equal volume of 0.9% saline
on the same schedule.[1]

o AZ505 Administration: Prepare a 10 mg/kg dose of AZ505 dissolved in 50 yL of DMSO.[1]
Administer this solution intraperitoneally daily to the Sham + AZ505 and CG + AZ505
groups, starting from day 0, immediately after the saline or CG injection.[1]
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o Monitor the general well-being and body weight of the mice daily.

o On day 21, sacrifice the mice and harvest the parietal peritoneum for subsequent analysis.

[1]

Experimental Workflow for AZ505 Efficacy Testing

Experimental Groups (C57/BL6 Mice)

Gham (SalineD [Sham + AZSOEJ [CG (0.1%)] [CG +A2505j

Day 0 to Day 20

: Treatment Régimen
Y Y
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(Every Other Day) or Vehicle (Daily)

Harvest Peritoneal Tissue

Histology (Masson's Trichrome) Immunoblot Analysis
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Caption: Workflow for evaluating AZ505 in the CG-induced peritoneal fibrosis model.

2. Histological Analysis

» Objective: To assess peritoneal thickness and collagen deposition.
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e Procedure:

o

Fix harvested peritoneal tissues in 4% paraformaldehyde.

[¢]

Embed the tissues in paraffin and cut into sections.

[¢]

Perform Masson's trichrome staining to visualize collagen fibrils (which stain blue).[1]

[e]

Measure the thickness of the submesothelial zone using imaging software.
3. Immunoblot Analysis

» Objective: To quantify the expression of key proteins involved in fibrosis, EMT, and related
signaling pathways.

e Procedure:
o Homogenize peritoneal tissue samples in lysis buffer to extract total protein.
o Determine protein concentration using a standard assay (e.g., BCA).
o Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Block the membrane and incubate with primary antibodies against target proteins (e.g.,
Fibronectin, Collagen I, a-SMA, E-cadherin, Vimentin, Snail, Twist, p-AKT, PTEN, SMYD2,
H3K36me3, Tubulin).[1]

o Incubate with appropriate secondary antibodies.
o Detect signals using an enhanced chemiluminescence (ECL) system.

o Quantify band density using imaging software and normalize to a loading control like
Tubulin.[1]

Quantitative Data Summary

The administration of AZ505 (10 mg/kg) in the CG-induced peritoneal fibrosis mouse model
resulted in significant changes in histological and molecular markers. The data below is
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summarized from immunoblot and histological analyses, with all comparisons showing

statistical significance (p < 0.05) for the CG + AZ505 group relative to the CG-only group.[1]

Table 1: Effect of AZ505 on Peritoneal Thickness and ECM Protein Expression

Outcome of
CG + AZ505
Marker Sham Group CG Group AZ505
Group
Treatment
] o o Attenuation of
Submesothelial Significantly Significantly )
) Normal peritoneal
Thickness Increased Reduced ) ]
thickening[1]
Fibronectin ) Significantly Significantly Inhibition of ECM
) Baseline -
Expression Increased Reduced deposition[1]
Collagen | ) Significantly Significantly Inhibition of ECM
Baseline
Expression Increased Reduced deposition[1]
Table 2: Effect of AZ505 on EMT Marker Expression
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Outcome of
CG + AZ505
Marker Sham Group CG Group AZ505
Group
Treatment
E-Cadherin High Significantly Significantly Reversal of EMT
i
(Epithelial) J Decreased Restored phenotype[1]
o o Inhibition of
o-SMA Significantly Significantly )
Low myofibroblast
(Mesenchymal) Increased Reduced -
transition[1]
] ) o o Inhibition of
Vimentin Significantly Significantly )
Low myofibroblast
(Mesenchymal) Increased Reduced -
transition[1]
Snail N _— :
o Significantly Significantly Suppression of
(Transcription Low ] ]
Increased Reduced EMT induction[1]
Factor)
Twist . N '
o Significantly Significantly Suppression of
(Transcription Low ) )
Increased Reduced EMT induction[1]
Factor)

Table 3: Effect of AZ505 on Key Signaling and Inflammatory Markers
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Outcome of
CG + AZ505
Marker Sham Group CG Group AZ505
Group
Treatment
I I Target
SMYD2 ) Significantly Significantly
) Baseline engagement and
Expression Increased Reduced o
inhibition[1]
o o Inhibition of
H3K36me3 ) Significantly Significantly
) Baseline methyltransferas
Expression Increased Reduced o
e activity[1]
Restoration of
PTEN High Significantly Significantly tumor
[
Expression J Decreased Increased suppressor
function[1]
o o Inhibition of pro-
AKT Significantly Significantly o
) Low fibrotic
Phosphorylation Increased Reduced ) )
signaling[1]
i i Anti-
CD68+ Significantly Significantly )
Low inflammatory
Macrophages Increased Reduced
effect[1]
CD31 ) Significantly Significantly Anti-angiogenic
_ Baseline
Expression Increased Reduced effect[1]
Conclusion

AZ505 is a promising therapeutic agent for peritoneal fibrosis. It effectively attenuates fibrosis,

inflammation, and angiogenesis in a preclinical mouse model by inhibiting the

methyltransferase SMYD2. The detailed protocols and summarized data provided here offer a

robust framework for researchers to further investigate the therapeutic potential of AZ505 and
the role of SMYD?2 in fibrotic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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